3-Oxazol-2-yl-3-oxo-propionic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 3-(1,3-oxazol-2-yl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-10(2,3)15-8(13)6-7(12)9-11-4-5-14-9/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTCTXMAXZZKRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C1=NC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401201598 | |
| Record name | 2-Oxazolepropanoic acid, β-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401201598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-04-9 | |
| Record name | 2-Oxazolepropanoic acid, β-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxazolepropanoic acid, β-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401201598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazol-2-yl-3-oxo-propionic acid tert-butyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator in the presence of hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This reaction yields the desired oxazole derivative in moderate yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on improving yields, reducing costs, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-Oxazol-2-yl-3-oxo-propionic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carbonyl or carboxyl groups, while reduction can produce reduced heterocycles. Substitution reactions can introduce various functional groups, leading to a wide range of oxazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Prodrug Development :
- Recent studies have indicated that derivatives of oxazole-containing compounds can be utilized as prodrugs to enhance solubility and stability in gastrointestinal environments. For instance, similar compounds have shown improved pharmacokinetic properties when modified with ester groups like tert-butyl .
- Anticancer Research :
- Compounds with oxazole moieties are being investigated for their potential as anticancer agents. The structural similarity of 3-Oxazol-2-yl-3-oxo-propionic acid tert-butyl ester to known antitumor agents suggests it may exhibit similar biological activity, warranting further investigation in cancer treatment protocols .
Synthetic Methodologies
- Synthesis of Complex Molecules :
- Knoevenagel Condensation Reactions :
Materials Science Applications
- Polymer Chemistry :
Case Studies
-
Antitumor Activity Evaluation :
- A study focused on the synthesis of oxazole-based prodrugs highlighted the compound's potential in targeting tumor cells effectively while minimizing systemic toxicity. The findings suggested that modifications to the ester group significantly impacted the bioavailability and efficacy of the drug candidates developed from this compound .
- Synthetic Pathway Optimization :
Mechanism of Action
The mechanism of action of 3-Oxazol-2-yl-3-oxo-propionic acid tert-butyl ester and its derivatives involves interactions with specific molecular targets and pathways. For example, some oxazole derivatives act as inhibitors of enzymes or receptors involved in disease processes . The exact mechanism depends on the specific structure and functional groups present in the derivative.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Structural Analogues
a) NM-3 (Isocoumarin Derivative)
- Structure : NM-3 is an antiangiogenic isocoumarin lacking the oxazole and tert-butyl ester groups.
- Key Difference : Unlike 3-Oxazol-2-yl-3-oxo-propionic acid tert-butyl ester, NM-3’s isocoumarin core enables synergistic effects with ionizing radiation (IR), reducing tumor volumes by 50% in murine models without systemic toxicity .
b) 3-(tert-Butyl)-2-phenylindeno[3,2-c]pyrazol-4-one
- Structure: Contains a tert-butyl group but substitutes the oxazole with a pyrazole-indenone system.
- Function: Limited toxicological data exist, but safety assessments classify it as non-hazardous under current regulations (EC1272/08) .
- Key Difference: The pyrazole-indenone scaffold likely alters metabolic pathways and stability compared to the oxazole-ketone system in the target compound.
c) cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester
- Structure: Shares the tert-butyl ester group but replaces oxazole with an aminocyclobutane-carboxylic acid moiety.
Thermal and Chemical Stability
Studies on tert-butyl ester-containing polymers reveal critical insights:
- MA20 (tert-butyl methacrylate-based polymer) : Degrades via oxidation followed by ester cleavage (activation energy: 125 kJ/mol).
- A20 (tert-butyl acrylate-based polymer) : Undergoes ester cleavage releasing isobutene and forming cyclic anhydrides (activation energy: 116 kJ/mol) .
Biological Activity
3-Oxazol-2-yl-3-oxo-propionic acid tert-butyl ester, with the chemical formula C10H13NO4 and CAS number 1965309-04-9, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, providing a comprehensive overview based on diverse sources.
The compound is characterized by:
- Molecular Weight : 211.22 g/mol
- Functional Groups : Contains an oxazole ring, a keto group, and an ester functionality, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of oxazole derivatives has been widely studied, particularly their antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound have not been extensively documented in primary literature. However, research on related oxazole compounds provides insights into its potential effects.
Antimicrobial Activity
Oxazole derivatives have shown promising antimicrobial properties. A study indicated that various substituted oxazoles exhibited significant activity against fungal strains such as Candida and Aspergillus species. For instance:
| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | Aspergillus niger |
|---|---|---|---|---|
| 11 | 1.6 | 1.6 | 3.2 | 1.6 |
| 12 | 0.8 | 0.8 | 3.2 | 0.8 |
This suggests that derivatives similar to 3-Oxazol-2-yl-3-oxo-propionic acid may also possess antimicrobial properties .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various oxazole derivatives against E. coli and S. aureus. The results indicated that certain compounds exhibited zones of inhibition comparable to standard antibiotics .
- Anticancer Potential : In a comparative study of oxazole derivatives, some compounds were found to inhibit cell growth in cancer cell lines effectively. The mechanism often involves interference with cellular signaling pathways critical for cancer cell proliferation .
- Inflammation Modulation : Some oxazoles have been reported to modulate inflammatory responses in vitro, suggesting a therapeutic role in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Oxazol-2-yl-3-oxo-propionic acid tert-butyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving oxazolyl intermediates. For example, tert-butyl esters are often formed by reacting carboxylic acid derivatives with tert-butanol under acidic or coupling conditions (e.g., using DCC/DMAP). Evidence from a synthesis protocol for a structurally similar tert-butyl oxazolyl compound highlights the use of light-mediated radical reactions (e.g., blue LED irradiation) and nitrogen-purged environments to suppress side reactions . Key factors include temperature control (e.g., room temperature for stability), solvent selection (e.g., DCM for solubility), and purification via silica gel chromatography to isolate the product .
Q. Which analytical techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structure. For example, in a related tert-butyl oxazolyl ester, ¹H NMR peaks at δ 1.40–1.45 ppm (tert-butyl group) and δ 7.20–8.10 ppm (aromatic protons) are diagnostic . Infrared (IR) spectroscopy can identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and oxazole ring vibrations (C=N at ~1650 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, with deviations <2 ppm indicating purity .
Q. What is the role of the tert-butyl ester group in stabilizing intermediates during multi-step syntheses?
- Methodological Answer : The tert-butyl group acts as a steric protector for carboxylic acid moieties, preventing unwanted nucleophilic attacks or side reactions. For instance, in peptide synthesis, tert-butyl esters are stable under basic conditions but cleaved selectively using trifluoroacetic acid (TFA), enabling orthogonal deprotection strategies . This stability is critical in multi-step syntheses involving sensitive functional groups like oxazolyl rings .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when synthesizing tert-butyl oxazolyl esters with multiple stereocenters?
- Methodological Answer : Discrepancies in NMR splitting patterns or unexpected peaks may arise from diastereomer formation or residual solvents. To resolve this:
- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm stereochemistry.
- Use chiral chromatography (e.g., HPLC with a chiral column) to separate enantiomers and analyze purity .
- Compare experimental data with computational predictions (DFT-based NMR simulations) to validate assignments .
Q. What experimental strategies mitigate low yields in the cyclization step of oxazole ring formation?
- Methodological Answer : Low yields during cyclization often result from competing side reactions (e.g., over-oxidation or ring-opening). Strategies include:
- Optimizing reaction time and temperature (e.g., shorter reaction times under mild conditions to prevent decomposition).
- Using anhydrous solvents and inert atmospheres (N₂/Ar) to exclude moisture, which can hydrolyze intermediates .
- Introducing directing groups (e.g., electron-withdrawing substituents) to stabilize transition states and enhance regioselectivity .
Q. How do solvent polarity and catalyst choice influence the reaction mechanism of tert-butyl ester formation in oxazolyl derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity in coupling reactions, while protic solvents (e.g., MeOH) may hydrolyze intermediates. Catalysts like DMAP accelerate esterification by activating carboxyl groups, whereas Lewis acids (e.g., ZnCl₂) can facilitate cyclization steps in oxazole synthesis . Mechanistic studies using kinetic isotope effects or in situ FTIR can elucidate solvent-catalyst interactions .
Q. What are the stability challenges of this compound under acidic/basic conditions, and how can degradation pathways be characterized?
- Methodological Answer : The tert-butyl ester is labile under strong acids (e.g., TFA) but stable in mild bases. To assess degradation:
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC.
- Identify degradation products using LC-MS; common pathways include ester hydrolysis to the free acid or oxazole ring-opening under extreme pH .
- Stabilize formulations by lyophilization or storage under inert gas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
